1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
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Overview
Description
1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the methylthio group and the propyl-tetrahydropyridinyl moiety. Common reagents and catalysts used in these reactions include:
Indole synthesis: Fischer indole synthesis or Bartoli indole synthesis.
Methylthio group introduction: Methylthiolation using methylthiolating agents like methyl iodide and thiourea.
Propyl-tetrahydropyridinyl moiety: Alkylation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of robust catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the pyridinyl ring to a piperidine ring.
Substitution: Electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible development as a therapeutic agent for treating diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 5-(methylthio)-: Similar structure but without the propyl-tetrahydropyridinyl moiety.
3-(1-Propyl-1,2,3,6-tetrahydro-4-pyridinyl)-: Similar structure but without the indole core.
Indole derivatives: Compounds like tryptophan, serotonin, and melatonin.
Uniqueness
The unique combination of the indole core, methylthio group, and propyl-tetrahydropyridinyl moiety gives this compound distinct chemical and biological properties, potentially leading to unique applications and effects.
Properties
CAS No. |
109793-72-8 |
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Molecular Formula |
C17H23ClN2S |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
5-methylsulfanyl-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C17H22N2S.ClH/c1-3-8-19-9-6-13(7-10-19)16-12-18-17-5-4-14(20-2)11-15(16)17;/h4-6,11-12,18H,3,7-10H2,1-2H3;1H |
InChI Key |
NURNIXYAORYEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)SC.Cl |
Origin of Product |
United States |
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